NSC405640 (CAS 1135-99-5), chemically identified as diphenyltin dichloride, is a diorganotin compound distinguished by its two electron-withdrawing phenyl rings and two labile chloride leaving groups [1]. In biochemical research, it is procured as an MDM2-p53 interaction inhibitor capable of rescuing structural p53 mutations and selectively halting the growth of wild-type p53 cell lines . In materials science and industrial synthesis, it serves as a high-Lewis-acidity precursor for manufacturing PVC photostabilizers, organometallic catalysts, and complex coordination adducts [2]. Its specific dual-phenyl, dual-chloride substitution pattern provides a distinct balance of electrophilicity, UV-absorbing aromaticity, and steric hindrance that fundamentally differentiates its reactivity from common aliphatic tin analogs.
Substituting NSC405640 with aliphatic analogs such as dibutyltin dichloride or dimethyltin dichloride fundamentally alters the tin center's Lewis acidity and steric profile [1]. The electron-withdrawing phenyl groups in NSC405640 measurably increase the Lewis acidity of the tin atom compared to electron-donating alkyl groups, which is critical for its efficacy in chlorine exchange reactions during PVC stabilization and its specific binding affinity in MDM2-p53 inhibition assays . Furthermore, tri-substituted analogs (e.g., triphenyltin chloride) lack the dual coordination sites necessary for forming stable hexacoordinate adducts, leading to incomplete cross-linking or failure in precursor synthesis workflows [2]. Procurement must strictly specify the diphenyl dichloride form to ensure reproducible coordination chemistry and target binding.
In the thermal stabilization of PVC, the Lewis acidity of the organotin additive dictates its ability to undergo chlorine exchange and scavenge HCl. NSC405640 features electron-withdrawing phenyl groups that confer higher Lewis acidity compared to aliphatic analogs like dioctyltin dichloride [1]. This elevated acidity accelerates the formation of stabilizing coordination complexes with polyenes and intermediate degradation products, effectively preventing the catastrophic failure associated with free HCl accumulation at 180 °C processing temperatures .
| Evidence Dimension | Lewis Acidity and Coordination Efficacy |
| Target Compound Data | High Lewis acidity driven by electron-withdrawing phenyl ligands |
| Comparator Or Baseline | Dioctyltin dichloride / Dibutyltin dichloride (lower Lewis acidity due to electron-donating alkyls) |
| Quantified Difference | Accelerated chlorine exchange and enhanced complexation with degradation intermediates |
| Conditions | Thermal degradation of PVC at 180 °C |
Formulators of high-performance PVC additives must select the diphenyl variant to achieve the precise electrophilicity required for optimal HCl scavenging.
NSC405640 functions as a selective inhibitor of the MDM2-p53 protein-protein interaction. Unlike broad-spectrum organotin biocides, this specific diphenyltin dichloride architecture selectively inhibits the growth of cell lines expressing wild-type p53 while simultaneously rescuing structural p53 mutations . This dual mechanism provides a quantifiable advantage in viability assays, where NSC405640 demonstrates targeted cytotoxicity dependent on the p53 mutational status of the cell line, establishing a clear baseline against generic cytotoxic agents [1].
| Evidence Dimension | Cell Line Growth Inhibition Selectivity |
| Target Compound Data | Selective growth inhibition of wild-type p53 cell lines |
| Comparator Or Baseline | Mutant p53 cell lines (baseline) or broad-spectrum cytotoxic agents |
| Quantified Difference | Differential viability based on p53 status and restoration of mutant p53 structure |
| Conditions | In vitro cell viability assays |
For oncology drug discovery, this compound provides a validated, target-specific tool for probing p53 structural rescue that generic cytotoxic organotins cannot replicate.
When synthesizing advanced polymer photostabilizers (e.g., levofloxacin-tin or norfloxacin-tin complexes), the choice of the organotin precursor directly impacts the final additive's performance. NSC405640 provides two reactive chloride sites for complexation and two bulky, UV-absorbing phenyl rings [1]. Compared to dimethyltin dichloride, the diphenyltin precursor yields complexes with enhanced inherent UV absorption and greater steric shielding of the tin center, which translates to a higher photostabilization index when embedded in PVC films exposed to long-term irradiation [2].
| Evidence Dimension | UV Absorption and Steric Shielding |
| Target Compound Data | High UV absorption and steric bulk from dual phenyl rings |
| Comparator Or Baseline | Dimethyltin dichloride (minimal UV absorption, low steric bulk) |
| Quantified Difference | Enhanced photostabilization index and reduced polyene formation in irradiated films |
| Conditions | Synthesis via methanol reflux followed by UV-visible irradiation of embedded PVC films |
Procurement for polymer additive synthesis should prioritize the diphenyl precursor to maximize the UV-absorbing capability and environmental stability of the final product.
Due to its dual reactive chloride sites and UV-absorbing phenyl rings, NSC405640 is a structurally matched precursor for synthesizing hexacoordinate tin-antibiotic complexes (e.g., levofloxacin-tin additives). These complexes leverage the diphenyltin core to provide increased steric shielding and UV mitigation in PVC films [1].
The high Lewis acidity of the diphenyltin center makes this compound highly effective in chlorine exchange reactions. It is procured for the formulation of thermal stabilizers that require rapid HCl scavenging to prevent catastrophic polyene formation during high-temperature PVC processing [2].
In oncology research, NSC405640 is utilized as a validated small-molecule inhibitor of the MDM2-p53 interaction. It is specifically selected over broad-spectrum cytotoxic agents for assays requiring the targeted growth inhibition of wild-type p53 cell lines and the structural restoration of p53 mutants .
Irritant;Environmental Hazard